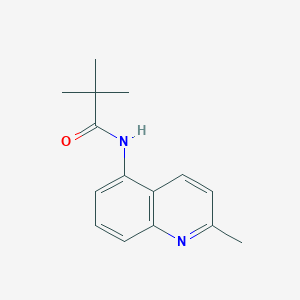
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide, also known as DMQPP, is a chemical compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Wirkmechanismus
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide acts as a positive allosteric modulator of the GABA(A) receptor. It binds to a specific site on the receptor, which is distinct from the binding site of GABA. This results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to enhance the activity of the GABA(A) receptor by increasing the affinity of GABA for its binding site, as well as by increasing the efficacy of GABA in opening the chloride ion channel.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to enhance the activity of the GABA(A) receptor, which results in an increase in inhibitory neurotransmission in the central nervous system. This can lead to a number of physiological effects, including sedation, anxiolysis, and anticonvulsant activity. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has also been found to have neuroprotective effects, which may be due to its ability to enhance the activity of the GABA(A) receptor.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of advantages for use in lab experiments. It is a potent and selective activator of the GABA(A) receptor, which makes it a useful tool for studying the role of the receptor in various physiological processes. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide is also relatively stable and easy to handle, which makes it a convenient compound for use in lab experiments. However, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a number of limitations as well. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide. One area of interest is the potential use of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide as a therapeutic agent for a variety of neurological and psychiatric disorders. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have anxiolytic, sedative, and anticonvulsant effects, which may make it useful for the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been found to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new compounds based on the structure of 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide that may have improved pharmacological properties.
Synthesemethoden
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of 2-methylquinoline with ethyl 2-bromo-2-methylpropanoate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the acylation of the resulting amine with 2,2-dimethylpropanoyl chloride. This method yields 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a potent and selective activator of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. 2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide has been shown to enhance the activity of the GABA(A) receptor by binding to a specific site on the receptor, which results in an increase in the opening of the chloride ion channel and hyperpolarization of the neuron.
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-methylquinolin-5-yl)propanamide |
InChI |
InChI=1S/C15H18N2O/c1-10-8-9-11-12(16-10)6-5-7-13(11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |
InChI-Schlüssel |
ZMCJVOHMQQDQKG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277937.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277938.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277944.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277946.png)

![Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277955.png)
![Ethyl 3-[(3-methoxy-2-naphthoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277958.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B277962.png)
![2,6-dimethoxy-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B277964.png)
![Methyl 3-[(3,5-dimethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277966.png)
![Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277967.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277968.png)
![2-(4-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylpropanamide](/img/structure/B277970.png)